1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-14-18(20)8-5-9-19(14)28(25,26)23-11-16(12-23)24-10-15(21-22-24)13-27-17-6-3-2-4-7-17/h2-10,16H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXGPBEUQWTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the triazole moiety. Common reagents used in these reactions include sulfonyl chlorides, azides, and alkynes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.
Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the chloro or phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with azetidine and triazole moieties can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A shares core features with other triazole derivatives but differs in substituent groups. Key analogues include:
Key Observations :
- Azetidine vs.
- Sulfonyl Group: The 3-chloro-2-methylphenylsulfonyl group in Compound A may enhance electrophilicity and hydrogen-bond acceptor capacity compared to non-sulfonylated analogues like .
- Phenoxymethyl: Shared with 3r , this group contributes to π-π stacking interactions and moderate lipophilicity.
Key Observations :
Physicochemical Properties
Biological Activity
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an azetidine ring and a 1,2,3-triazole moiety, which are known for their stability and diverse reactivity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 312.78 g/mol. The compound features:
- An azetidine ring that contributes to its structural integrity.
- A 1,2,3-triazole ring known for its biological activity.
- A sulfonamide group that enhances its reactivity and solubility.
Biological Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole have been explored in various studies:
Antibacterial Activity
Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance:
- Case Study : A derivative demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Research Findings : In vitro studies revealed that the compound exhibits cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. The IC50 values were reported as follows:
- MCF-7: 12 µM
- HCT-116: 15 µM
The mechanism by which this compound exerts its biological effects involves:
- Cell Signaling Modulation : It can modulate critical pathways involved in cell proliferation and apoptosis.
- Binding Interactions : The triazole and azetidine rings facilitate strong dipolar interactions with biomolecules.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|---|
| 3-(1H-1,2,3-Triazol-4-yl)pyridine | Structure | Focus on pyridine interactions | 16 µg/mL | 20 µM |
| 1-(1H-1,2,3-Triazol-1-yl)azetidine | Structure | Similar core structure | 10 µg/mL | 18 µM |
| 4-Amino-5-(triazolyl)thieno[2,3-d]pyrimidine | Structure | Distinct heterocyclic framework | 14 µg/mL | 22 µM |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis of triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions to improve efficiency. For this compound, key steps include:
- Sulfonylation : Reacting azetidine derivatives with 3-chloro-2-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine) to form the sulfonamide intermediate.
- Triazole Formation : Using propargyl ethers or phenoxymethyl-substituted alkynes in a click chemistry reaction with azides under microwave irradiation (e.g., 100°C, 30 min) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product.
Example Optimization Table :
| Reaction Step | Solvent System | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonylation | DCM/Pyridine | None | 78 | 95 |
| Triazole Click | DMF/H₂O | CuSO₄ | 65 | 90 |
| Microwave | Toluene | CuI | 92 | 98 |
Q. How can the structure of this compound be validated post-synthesis?
Use a combination of spectroscopic and computational methods:
- NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted spectra (e.g., B3LYP/6-31G** level) to confirm regiochemistry of the triazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar sulfonamide-triazole hybrids .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or enzymes). Focus on the sulfonamide and triazole moieties, which often act as hydrogen bond donors/acceptors .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies, Mulliken charges) with experimental IC₅₀ values to predict activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .
Q. What experimental designs are effective for resolving contradictory spectral data?
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism in the sulfonamide group) .
- 2D NMR (COSY, NOESY) : Assign ambiguous proton environments, particularly in the azetidine and phenoxymethyl regions .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational spectra .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
Apply Design of Experiments (DoE) principles:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher CuI concentrations reduce reaction time but increase copper residues).
- Case Study : A Plackett-Burman design reduced byproduct formation from 15% to 3% by optimizing solvent (toluene → DMF) and temperature (80°C → 100°C) .
Q. What strategies address discrepancies in biological activity across assay platforms?
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic vs. cellular assays.
- Solubility Adjustments : Test compound solubility in DMSO/PBS mixtures; precipitation in aqueous media may falsely lower activity .
- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain reduced efficacy in cell-based assays .
Methodological Guidance
Q. How to analyze the role of the sulfonamide group in pharmacological activity?
- Isosteric Replacement : Synthesize analogs replacing the sulfonamide with carboxamide or phosphonamide groups. Compare their binding affinities in vitro.
- Protease Inhibition Assays : Test inhibition of carbonic anhydrase or MMPs, where sulfonamides are known active site binders .
Q. What techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
